Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate
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Overview
Description
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The trifluoromethoxy group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate typically involves the introduction of the trifluoromethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a trifluoromethoxy source under specific conditions. For example, the reaction of 4-chloro-2-pyridinecarboxylic acid methyl ester with trifluoromethoxide anion can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium trifluoromethoxide or other nucleophiles/electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy groups on biological activity.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is unique due to the specific position of the trifluoromethoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This positional difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLYZBRGXRVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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